3-Chloro-6-nitro-2-(1,1,2,2-tetrafluoroethyl)chromone
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Overview
Description
3-Chloro-6-nitro-2-(1,1,2,2-tetrafluoroethyl)chromone is a synthetic organic compound with the molecular formula C11H4ClF4NO4. It belongs to the class of chromones, which are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-nitro-2-(1,1,2,2-tetrafluoroethyl)chromone typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of a suitable chromone derivative followed by chlorination and introduction of the tetrafluoroethyl group. The reaction conditions often require the use of strong acids, such as sulfuric acid, and specific catalysts to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process may include continuous flow reactions, advanced purification techniques, and stringent quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-nitro-2-(1,1,2,2-tetrafluoroethyl)chromone undergoes various chemical reactions, including:
Substitution Reactions: The chloro and nitro groups can participate in nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine derivative, while substitution reactions can lead to various substituted chromone derivatives .
Scientific Research Applications
3-Chloro-6-nitro-2-(1,1,2,2-tetrafluoroethyl)chromone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Chloro-6-nitro-2-(1,1,2,2-tetrafluoroethyl)chromone involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The chloro and tetrafluoroethyl groups may enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-6-nitro-2-(1,1,2,2-tetrafluoroethyl)chromone
- 3-Chloro-6-nitro-2-(1,1,2,2-tetrafluoroethyl)chromen-4-one
- 3-Chloro-6-nitro-2-(1,1,2,2-tetrafluoroethyl)chromanone
Uniqueness
The presence of the tetrafluoroethyl group in this compound distinguishes it from other similar compounds. This group imparts unique physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H4ClF4NO4 |
---|---|
Molecular Weight |
325.60 g/mol |
IUPAC Name |
3-chloro-6-nitro-2-(1,1,2,2-tetrafluoroethyl)chromen-4-one |
InChI |
InChI=1S/C11H4ClF4NO4/c12-7-8(18)5-3-4(17(19)20)1-2-6(5)21-9(7)11(15,16)10(13)14/h1-3,10H |
InChI Key |
BFEDYRUJTRBHIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C(=C(O2)C(C(F)F)(F)F)Cl |
Origin of Product |
United States |
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